molecular formula C15H20N4O B2719836 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 902253-24-1

1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B2719836
CAS No.: 902253-24-1
M. Wt: 272.352
InChI Key: YVELLIIQHDVYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a chemical research reagent featuring a molecular hybrid of a 1,3,4-oxadiazole scaffold and a piperazine moiety. This specific architecture is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Compounds incorporating the 1,3,4-oxadiazole ring are recognized for their diverse biological activities and are often used as bioisosteric replacements for carbonyl-containing groups, which can enhance metabolic stability . The piperazine ring is a common pharmacophore that can improve solubility and confer key binding interactions with biological targets. The primary research applications for this class of compound are investigated in several therapeutic areas. Piperazine-integrated 1,3,4-oxadiazole derivatives have shown promise in scientific studies as potential antimicrobial agents against resistant bacteria and as anti-tubercular agents . Related analogues have also demonstrated significant in vivo anticonvulsant activity in maximal electroshock seizure (MES) models, suggesting potential for neurological research . Furthermore, recent structure-guided design studies highlight that molecular hybrids of 5-phenyl-1,3,4-oxadiazole and piperazines are being explored as multitargeted ligands for complex neurological conditions, showing inhibitory activity against enzymes like acetylcholinesterase (AChE) and BACE-1, which are relevant in the study of neurodegenerative diseases . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of similar specialized compounds in their experimental workflows.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-18-8-10-19(11-9-18)12-14-16-17-15(20-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELLIIQHDVYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323590
Record name 2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902253-24-1
Record name 2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of piperazine derivatives with altered electronic properties.

Scientific Research Applications

1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Nitrogen

Ethyl vs. Aromatic Substituents
  • 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (): The 3-chlorophenyl group increases molecular weight (354.84 g/mol vs. ~339 g/mol for the target) and lipophilicity (logP ≈ 3.5), which may improve receptor affinity but reduce solubility .
  • 1-Phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS 127718-45-0): The phenyl substituent (C₆H₅) enhances aromatic stacking interactions but could hinder metabolic stability due to increased hydrophobicity .
Anti-Inflammatory Piperazine Analogues
  • Cyclizine Derivatives (): Cyclizine (I) and its ethyl-substituted analogue (II, 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) lack the oxadiazole moiety but share the piperazine core. Compound II demonstrated significant anti-inflammatory activity in rat paw edema models (ED₅₀ = 12 mg/kg), suggesting that ethyl groups on piperazine may synergize with bulky aromatic substituents for efficacy .

Role of the 1,3,4-Oxadiazole Moiety

Electronic and Steric Effects
  • The 5-phenyl-1,3,4-oxadiazole ring is electron-deficient, promoting hydrogen bonding and π-π interactions with biological targets. This feature is shared with compounds like N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (), which showed a melting point of 166–167°C, indicating high crystallinity due to the oxadiazole’s planar structure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound C₁₆H₂₀N₄O* ~339.42 Not reported Ethyl, oxadiazole-methyl Not reported
1-(3-Chlorophenyl)-... () C₁₉H₁₉ClN₄O 354.84 Not reported 3-Chlorophenyl, oxadiazole-methyl Not reported
Cyclizine Analogue II () C₂₃H₃₀N₂ 258 (MS data) Not reported Ethyl, bis-aromatic Anti-inflammatory (ED₅₀ 12 mg/kg)
N'-(4-Methoxybenzylidene)-... () C₂₂H₂₀N₄O₃ 388.42 166–167 Methoxybenzylidene, oxadiazole-methyl Not reported

*Predicted based on structural similarity.

Biological Activity

1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The oxadiazole moiety is known for enhancing the pharmacological properties of various compounds, making it a focal point in medicinal chemistry.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.33 g/mol
  • Key Functional Groups : Piperazine ring and oxadiazole ring.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

In studies involving derivatives of oxadiazole, compounds similar to this compound have shown significant antimicrobial properties. For instance:

  • Gram-positive vs. Gram-negative : Compounds generally exhibit better activity against gram-positive bacteria compared to gram-negative ones .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli30 µg/mL
This compoundBacillus subtilis20 µg/mL

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. Notably:

  • Cell Lines Tested : HUH7 (liver carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).

Case Study: Cytotoxicity Against HUH7 Cell Line

In a study comparing various oxadiazole derivatives:

  • The compound exhibited an IC₅₀ value of approximately 18.78 µM against the HUH7 cell line.
  • This value was significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), which suggests a promising cytotoxic profile .

Table 2: Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
5-FluorouracilHUH725.0
Compound XHeLa15.0
1-Ethyl-4-[...]-piperazineHUH718.78

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Thymidylate Synthase (TS) : The oxadiazole moiety has been linked to the inhibition of TS, crucial for DNA synthesis in rapidly dividing cells .
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways.

Q & A

Basic: What are the key synthetic routes for 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Mannich reactions to introduce the piperazine moiety (e.g., condensation of piperazine derivatives with formaldehyde and indazole precursors under ethanol-water solvent systems) .
  • Click chemistry for oxadiazole ring formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) to ensure regioselectivity .
  • Solvent and catalyst optimization : DMF with K₂CO₃ is used for alkylation steps, while TLC (hexane:ethyl acetate gradients) monitors reaction progress .
    Critical parameters : Temperature (room temperature for CuAAC vs. reflux for hydrazide cyclization), stoichiometry (1.2 equiv. azide derivatives), and purification via silica gel chromatography (ethyl acetate:hexane) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3130 cm⁻¹, C-H vibrations in aromatic/heterocyclic regions) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., piperazine CH₂ at δ 3.2–3.8 ppm, oxadiazole-linked methylene at δ 4.0–4.5 ppm) and confirms regiochemistry .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced: How can molecular docking studies guide SAR for anticancer activity?

  • Target selection : Prioritize tubulin (anticancer target) or enzymes like tyrosine kinases based on structural analogs (e.g., indazole-oxadiazole hybrids inhibit tubulin polymerization) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1SA0 for tubulin). Key interactions include:
    • π-π stacking between oxadiazole/phenyl groups and tubulin’s colchicine site.
    • Hydrogen bonding via piperazine N-atoms to Asp251 or Arg369 .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from MTT assays .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa IC₅₀) or incubation times (24h vs. 48h) significantly affect results .
  • Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of oxadiazole under prolonged storage) may reduce potency. Confirm stability via LC-MS pre-assay .
  • Positive controls : Use doxorubicin (anticancer) or fluconazole (antifungal) to normalize inter-lab variability .

Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement with SHELXL :
    • Apply restraints for flexible piperazine/oxadiazole moieties.
    • Validate via R-factor convergence (R₁ < 0.05) and electron density maps (Fo-Fc ≤ 0.3 eÅ⁻³) .
  • Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Basic: How to design pharmacological profiling assays for this compound?

  • In vitro screens :
    • Anticancer : MTT/WST-1 assays on NCI-60 cell lines, with IC₅₀ determination at 24–72h .
    • Antimicrobial : Disc diffusion (e.g., vs. S. aureus or C. albicans) with zone-of-inhibition measurements .
  • In vivo models : Xenograft mice for tumor growth suppression (dose: 10–50 mg/kg, i.p.) .

Advanced: What structural modifications enhance bioactivity while minimizing toxicity?

  • Piperazine substitutions :
    • Replace ethyl with cyclopropyl (improves metabolic stability; logP reduction) .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on phenyl rings to enhance tubulin binding .
  • Oxadiazole modifications :
    • Substitute 5-phenyl with furan (increases solubility; TPSA > 80 Ų) .
  • Toxicity mitigation : Replace chloroacetyl groups (cytotoxic) with acetyl or carboxylate derivatives .

Basic: What safety protocols are critical during synthesis and handling?

  • PPE : Lab coat, nitrile gloves, and goggles (prevents skin/eye irritation from intermediates like propargyl bromide) .
  • Ventilation : Use fume hoods for steps involving DMF (toxic) or chloroacetyl chloride .
  • Waste disposal : Neutralize acidic/byproduct streams (pH 6–8) before disposal .

Advanced: How to address discrepancies in NMR/IR data during structural elucidation?

  • Dynamic effects : Piperazine ring puckering causes splitting in ¹H NMR; use VT-NMR (variable temperature) to average signals .
  • Tautomerism : Oxadiazole-thiadiazole equilibria may distort IR peaks; confirm via X-ray or 2D NMR (NOESY for spatial proximity) .

Advanced: What computational tools predict ADMET properties for preclinical translation?

  • SwissADME : Estimates logP (target ≤3), GI absorption (>80%), and BBB permeability (CNS drugs: BBB+ ≤ −0.5) .
  • Proto-II : Screens for PAINS alerts (e.g., oxadiazole false positives) .
  • Molecular dynamics (MD) : Simulates plasma protein binding (e.g., albumin) to refine dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.